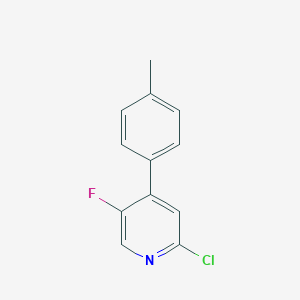
2-Chloro-5-fluoro-4-(p-tolyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-4-(p-tolyl)pyridine: is an organic compound with the molecular formula C12H9ClFN . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a fluorine atom at the fifth position, and a p-tolyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine can be achieved through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of 2-chloro-5-fluoropyridine with p-tolylboronic acid in the presence of a palladium catalyst.
Halogenation and Substitution Reactions: Another method involves the halogenation of 4-(p-tolyl)pyridine followed by substitution reactions to introduce the chlorine and fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: 2-Chloro-5-fluoro-4-(p-tolyl)pyridine can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid in coupling reactions.
Solvents: Organic solvents like tetrahydrofuran and dimethylformamide are commonly used.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
科学研究应用
2-Chloro-5-fluoro-4-(p-tolyl)pyridine has several applications in scientific research:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine in chemical reactions involves:
Palladium-Catalyzed Coupling: The compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form biaryl products.
Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by nucleophiles through a substitution mechanism.
相似化合物的比较
2-Bromo-5-fluoro-4-(p-tolyl)pyridine: Similar in structure but with a bromine atom instead of chlorine.
2-Chloro-5-fluoro-4-(m-tolyl)pyridine: Similar but with a methyl group at the meta position instead of para.
Uniqueness: 2-Chloro-5-fluoro-4-(p-tolyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both chlorine and fluorine atoms enhances its utility in various synthetic applications .
属性
IUPAC Name |
2-chloro-5-fluoro-4-(4-methylphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c1-8-2-4-9(5-3-8)10-6-12(13)15-7-11(10)14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROJCHHJTUIBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
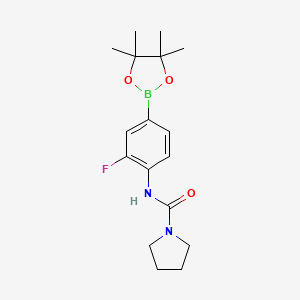
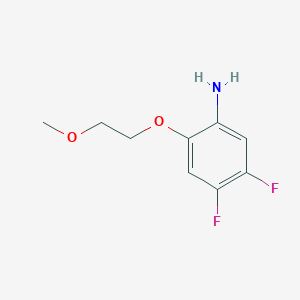
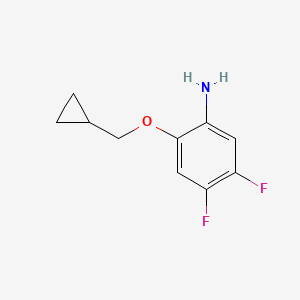
![[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B8158645.png)
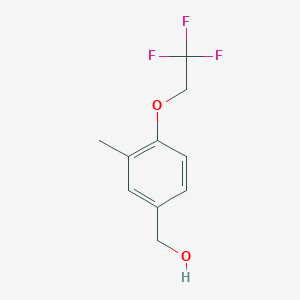
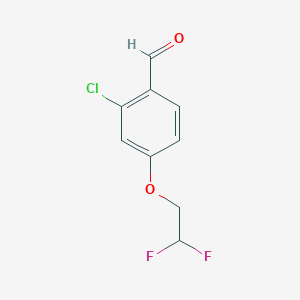
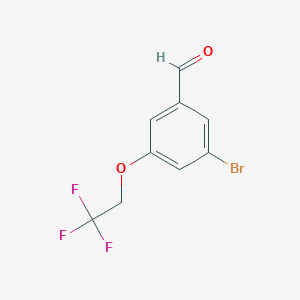
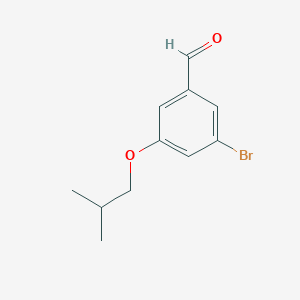
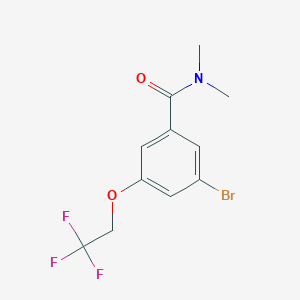
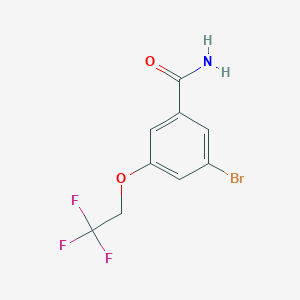
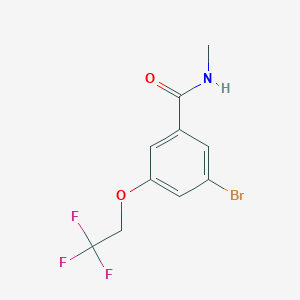
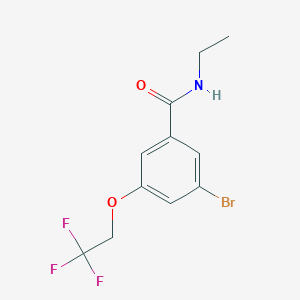
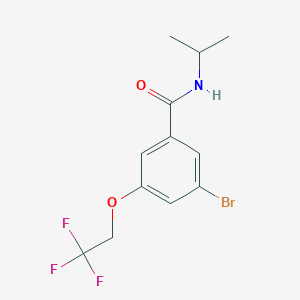
![4-Butylbicyclo[2.2.2]octan-1-amine](/img/structure/B8158709.png)
